2-Chloro-1,1,1,4-tetrafluoro-2-butene

Catalog No.
S12754002
CAS No.
M.F
C4H3ClF4
M. Wt
162.51 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-1,1,1,4-tetrafluoro-2-butene

Product Name

2-Chloro-1,1,1,4-tetrafluoro-2-butene

IUPAC Name

(Z)-2-chloro-1,1,1,4-tetrafluorobut-2-ene

Molecular Formula

C4H3ClF4

Molecular Weight

162.51 g/mol

InChI

InChI=1S/C4H3ClF4/c5-3(1-2-6)4(7,8)9/h1H,2H2/b3-1-

InChI Key

USNKISPGPVQSDY-IWQZZHSRSA-N

Canonical SMILES

C(C=C(C(F)(F)F)Cl)F

Isomeric SMILES

C(/C=C(/C(F)(F)F)\Cl)F

2-Chloro-1,1,1,4-tetrafluoro-2-butene is a highly fluorinated organic compound with the molecular formula C4HClF6C_4HClF_6. It appears as a colorless liquid and is characterized by its unique structure that includes both chlorine and multiple fluorine atoms. This compound is notable for its applications in the synthesis of various fluorinated organic materials and serves as a solvent in several chemical processes .

Typical of halogenated alkenes. Key reactions include:

  • Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles, making it useful in synthesizing other fluorinated compounds.
  • Addition Reactions: The double bond in the butene structure allows for electrophilic additions, particularly with reagents that can add across the double bond.
  • Polymerization: Due to its unsaturated nature, 2-chloro-1,1,1,4-tetrafluoro-2-butene can undergo polymerization to form larger fluorinated polymers .

Several methods exist for synthesizing 2-chloro-1,1,1,4-tetrafluoro-2-butene:

  • Gas-phase Chlorofluorination: This method involves the chlorination of hexachlorobutadiene under controlled conditions to yield the desired product. The process typically requires specific temperatures and pressures to optimize yield .
  • Fluorous Chemistry Techniques: Utilizing fluorous solvents can enhance the efficiency of reactions involving this compound. The separation of products from catalysts is facilitated by the unique properties of fluorous phases .

Several compounds share structural features with 2-chloro-1,1,1,4-tetrafluoro-2-butene. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaUnique Features
2-Chloro-1,1,1,4-tetrafluoro-2-buteneC4HClF6Contains both chlorine and multiple fluorine atoms
2-Chloro-1,1,1-trifluoroethaneC2HClF4Simpler structure; fewer fluorine atoms
Z-1,1,1,4,4,4-Hexafluoro-2-buteneC4F6Fully fluorinated; no chlorine present
3-Chloro-3,3-difluoropropeneC3HClF2Different carbon chain length; fewer fluorines
PerfluorobuteneC4F8Fully fluorinated; lacks chlorine

These comparisons illustrate how 2-chloro-1,1,1,4-tetrafluoro-2-butene stands out due to its combination of chlorine and multiple fluorine atoms within its structure. This unique arrangement contributes to its distinct chemical properties and potential applications in various fields .

The molecular structure of 2-Chloro-1,1,1,4-tetrafluoro-2-butene exhibits distinctive geometric features that significantly influence its chemical and physical properties [1] [2]. The compound possesses the molecular formula C₄H₃ClF₄ with a molecular weight of 162.51 grams per mole [1] [6]. The International Union of Pure and Applied Chemistry nomenclature designates this compound as 2-chloro-1,1,1,4-tetrafluorobut-2-ene, reflecting its systematic structural arrangement [6].

The molecular geometry is characterized by a butene backbone featuring a carbon-carbon double bond at the 2-position, with strategic placement of halogen substituents [6] [21]. The trifluoromethyl group (CF₃) occupies the 1-position, while a fluoromethyl group (CH₂F) is located at the 4-position, and a chlorine atom is attached to the 2-carbon [6]. This arrangement creates a planar geometry around the double bond with tetrahedral geometry at the saturated carbon centers [21].

Quantum chemical calculations utilizing density functional theory methods have revealed important structural parameters for halogenated alkenes [27] [28]. The electron-withdrawing nature of the fluorine and chlorine atoms creates significant electronic polarization along the carbon chain [30]. The carbon-carbon double bond length in fluorinated alkenes typically ranges from 1.32 to 1.35 Angstroms, which is slightly elongated compared to simple alkenes due to the electronic effects of the halogen substituents [29].

Table 1: Fundamental Molecular Properties of 2-Chloro-1,1,1,4-tetrafluoro-2-butene

PropertyValueReference
Molecular FormulaC₄H₃ClF₄ [1]
Molecular Weight162.51 g/mol [1] [6]
Chemical Abstracts Service Number175400-96-1 [1] [6]
International Chemical IdentifierInChI=1S/C4H3ClF4/c5-3(1-2-6)4(7,8)9/h1H,2H2 [6]
Simplified Molecular Input Line Entry SystemC(C=C(C(F)(F)F)Cl)F [6]

The stereochemistry of 2-Chloro-1,1,1,4-tetrafluoro-2-butene exhibits geometric isomerism around the carbon-carbon double bond [12]. The compound exists predominantly in the Z-configuration, where the chlorine atom and the fluoromethyl group are positioned on the same side of the double bond [12] [21]. This cis-arrangement influences both the molecular dipole moment and the intermolecular interactions in the condensed phases [21].

Computational studies on similar halogenated alkenes using density functional theory with B3LYP and other functionals have demonstrated excellent agreement with experimental structural data [33]. The optimization of molecular geometries for fluorinated compounds typically requires consideration of electron correlation effects and appropriate basis sets that can accurately describe the highly electronegative fluorine atoms [33] [30].

Spectroscopic Fingerprints (Infrared, Nuclear Magnetic Resonance, Mass Spectrometry)

The spectroscopic characterization of 2-Chloro-1,1,1,4-tetrafluoro-2-butene provides detailed insights into its molecular structure and electronic environment [34] [35]. Infrared spectroscopy reveals characteristic absorption bands that correspond to specific vibrational modes of the carbon-fluorine, carbon-chlorine, and carbon-carbon bonds [34] [37].

The infrared spectrum of halogenated alkenes typically exhibits strong carbon-fluorine stretching vibrations in the region between 1000 and 1400 wavenumbers [34] [37]. For tetrafluoroethylene and related compounds, the symmetric carbon-fluorine stretches appear around 1170 wavenumbers, while antisymmetric stretches occur near 1300 wavenumbers [34] [37]. The carbon-chlorine stretching vibration generally appears in the lower frequency region between 600 and 800 wavenumbers [35].

The carbon-carbon double bond stretching vibration in fluorinated alkenes is typically observed around 1650 wavenumbers, though this frequency can be shifted due to the electron-withdrawing effects of the halogen substituents [35] [37]. The presence of the trifluoromethyl group introduces additional vibrational modes that contribute to the complexity of the infrared spectrum [34].

Nuclear magnetic resonance spectroscopy provides valuable information about the electronic environment of individual atoms within the molecule [33] [36]. The ¹H nuclear magnetic resonance spectrum of 2-Chloro-1,1,1,4-tetrafluoro-2-butene would be expected to show characteristic signals corresponding to the vinylic proton at the 3-position and the methylene protons at the 4-position [36].

Table 2: Expected Spectroscopic Features of 2-Chloro-1,1,1,4-tetrafluoro-2-butene

Spectroscopic MethodCharacteristic FeatureExpected RangeReference
InfraredC-F stretching (symmetric)1170 cm⁻¹ [34] [37]
InfraredC-F stretching (antisymmetric)1300 cm⁻¹ [34] [37]
InfraredC-Cl stretching600-800 cm⁻¹ [35]
InfraredC=C stretching~1650 cm⁻¹ [35] [37]
¹⁹F Nuclear Magnetic ResonanceCF₃ group-60 to -80 ppm [13]
¹⁹F Nuclear Magnetic ResonanceCH₂F group-220 to -240 ppm [13]

The ¹⁹F nuclear magnetic resonance spectrum provides particularly detailed information about the fluorine environments [13]. The trifluoromethyl group typically resonates in the range of -60 to -80 parts per million relative to trichlorofluoromethane, while the fluoromethyl group appears at a more upfield position around -220 to -240 parts per million [13]. The chemical shift differences arise from the distinct electronic environments of the fluorine atoms in these two functional groups [33].

Mass spectrometry analysis of 2-Chloro-1,1,1,4-tetrafluoro-2-butene would reveal fragmentation patterns characteristic of halogenated organic compounds [2]. The molecular ion peak would appear at mass-to-charge ratio 162, corresponding to the molecular weight [1] [2]. Common fragmentation pathways would include loss of fluorine atoms (mass 19) and chlorine atoms (mass 35 or 37 for the isotopes), as well as rearrangement reactions typical of unsaturated halogenated compounds [2].

Thermodynamic Behavior Analysis

Phase Transition Characteristics

The phase transition behavior of 2-Chloro-1,1,1,4-tetrafluoro-2-butene is significantly influenced by the presence of multiple halogen substituents, which affect both intermolecular forces and molecular packing arrangements [26]. The compound exists as a liquid under standard temperature and pressure conditions, with a boiling point of approximately 91.8 degrees Celsius at 760 millimeters of mercury [26].

The melting point data for 2-Chloro-1,1,1,4-tetrafluoro-2-butene is not extensively documented in the available literature, though related halogenated compounds typically exhibit melting points in the range of -100 to -50 degrees Celsius [14] [15]. The low melting points are characteristic of small halogenated organic molecules where intermolecular van der Waals forces are relatively weak despite the presence of polar carbon-halogen bonds [42].

Vapor pressure measurements for halogenated alkenes demonstrate temperature-dependent behavior that follows the Clausius-Clapeyron relationship [25] [19]. For similar fluorinated compounds, vapor pressures increase exponentially with temperature, enabling these materials to exist as gases at moderately elevated temperatures [19]. The vapor pressure at 20 degrees Celsius for analogous halogenated butenes ranges from 10 to 100 kilopascals [22].

Table 3: Phase Transition Properties of 2-Chloro-1,1,1,4-tetrafluoro-2-butene

PropertyValueTemperature/PressureReference
Boiling Point91.8°C760 mmHg [26]
Flash Point6.7°CStandard conditions [26]
Density1.34 g/cm³Room temperature [26]
Physical StateLiquidStandard conditions [26]

The enthalpy of vaporization for halogenated alkenes is typically higher than that of corresponding hydrocarbons due to the increased intermolecular dipole-dipole interactions [44] [16]. For similar fluorinated compounds, enthalpies of vaporization range from 20 to 40 kilojoules per mole [16] [44]. The presence of both fluorine and chlorine atoms in 2-Chloro-1,1,1,4-tetrafluoro-2-butene likely places its vaporization enthalpy in the middle of this range [44].

The critical temperature and pressure for halogenated alkenes can be estimated using group contribution methods [16] [7]. For compounds with similar molecular weights and halogen substitution patterns, critical temperatures typically range from 300 to 400 Kelvin, while critical pressures fall between 3 and 5 megapascals [7] [16]. These values reflect the combined effects of molecular size, polarity, and intermolecular forces [16].

Vapor-Liquid Equilibrium Properties

The vapor-liquid equilibrium behavior of 2-Chloro-1,1,1,4-tetrafluoro-2-butene is governed by the interplay between molecular polarity and intermolecular forces [25] [19]. Halogenated compounds typically exhibit non-ideal vapor-liquid equilibrium behavior due to the presence of polar carbon-halogen bonds and the resulting dipole-dipole interactions [19] [42].

The Antoine equation parameters for vapor pressure correlation in halogenated alkenes have been determined for several related compounds [19] [25]. These parameters enable accurate prediction of vapor pressures over a wide temperature range and are essential for engineering calculations involving distillation and separation processes [25]. For fluorinated butenes, the vapor pressure relationship typically follows a logarithmic temperature dependence with coefficients that reflect the specific molecular structure [19].

Activity coefficients in vapor-liquid equilibrium calculations for halogenated compounds often deviate significantly from unity, indicating substantial non-ideal mixing behavior [19] [25]. The presence of multiple fluorine atoms creates a highly polar molecular environment that influences both vapor phase and liquid phase interactions [42]. These deviations are particularly pronounced when halogenated compounds are mixed with non-polar hydrocarbons [42].

Table 4: Estimated Vapor-Liquid Equilibrium Parameters for 2-Chloro-1,1,1,4-tetrafluoro-2-butene

ParameterEstimated ValueTemperature RangeReference
Critical Temperature350-400 K- [7] [16]
Critical Pressure3-5 MPa- [7] [16]
Vapor Pressure Coefficient A8-10280-400 K [19] [25]
Vapor Pressure Coefficient B1500-2000280-400 K [19] [25]

The Henry's law constants for halogenated compounds in aqueous solutions are typically low, reflecting limited water solubility [42]. The highly fluorinated nature of 2-Chloro-1,1,1,4-tetrafluoro-2-butene suggests minimal water solubility and correspondingly low Henry's law constants [42]. This behavior is consistent with the general trend that increasing fluorine substitution decreases aqueous solubility in organic compounds [44].

Raoult's law deviations are expected to be significant for mixtures containing 2-Chloro-1,1,1,4-tetrafluoro-2-butene, particularly when mixed with hydrocarbons or other non-polar compounds [42]. The polar nature of the halogen substituents creates preferential intermolecular interactions that lead to positive or negative deviations from ideal mixing behavior [42] [25].

Critical Parameters and Transport Properties

The critical parameters of 2-Chloro-1,1,1,4-tetrafluoro-2-butene can be estimated using established correlations for halogenated organic compounds [7] [16]. The critical temperature is expected to fall in the range of 350 to 400 Kelvin based on molecular weight and structural considerations [7]. The critical pressure is anticipated to be between 3 and 5 megapascals, reflecting the moderate molecular size and the presence of polar halogen substituents [16].

The critical volume can be estimated using group contribution methods that account for the atomic volumes of carbon, hydrogen, fluorine, and chlorine atoms [16] [7]. For compounds with similar molecular structures, critical volumes typically range from 0.25 to 0.40 cubic meters per kilomole [16]. The compressibility factor at the critical point for halogenated compounds generally falls between 0.25 and 0.30, indicating significant deviations from ideal gas behavior [7].

Transport properties including viscosity, thermal conductivity, and diffusion coefficients are influenced by the molecular structure and intermolecular forces [45] [42]. The presence of multiple halogen atoms increases both the molecular weight and the strength of intermolecular interactions, leading to higher viscosities compared to corresponding hydrocarbons [42]. Liquid viscosities for similar halogenated compounds typically range from 0.3 to 0.8 centipoise at room temperature [45].

Table 5: Estimated Critical Parameters and Transport Properties

PropertyEstimated ValueUnitsReference
Critical Temperature375 ± 25 KK [7] [16]
Critical Pressure4.0 ± 1.0 MPaMPa [7] [16]
Critical Volume0.30 ± 0.05 m³/kmolm³/kmol [16]
Critical Compressibility0.27 ± 0.03- [7]
Liquid Viscosity0.5 ± 0.2 cPcP at 25°C [45]

Thermal conductivity values for halogenated organic compounds are generally lower than those of corresponding hydrocarbons due to the presence of heavy halogen atoms that impede heat transfer [45]. For fluorinated compounds, thermal conductivities typically range from 0.08 to 0.15 watts per meter per Kelvin in the liquid phase [45]. The thermal conductivity decreases with increasing halogen substitution due to the increased molecular weight and reduced molecular mobility [42].

Diffusion coefficients in both gas and liquid phases are affected by molecular size and intermolecular forces [45]. Gas phase diffusion coefficients for halogenated compounds are typically lower than those of hydrocarbons due to increased molecular weight [45]. Liquid phase diffusion coefficients are further reduced by the stronger intermolecular interactions resulting from the polar carbon-halogen bonds [42].

The selection of appropriate precursor molecules represents a critical decision point in the synthesis of 2-Chloro-1,1,1,4-tetrafluoro-2-butene, with each potential starting material offering distinct advantages and limitations that must be carefully evaluated against the desired production scale and purity requirements.

Halogenated Alkene Precursors constitute the most extensively studied class of starting materials for fluorinated butene synthesis. Hexachlorobutadiene emerges as a particularly attractive precursor due to its widespread industrial availability and well-established fluorination chemistry [1]. The vapor-phase catalytic fluorination of hexachlorobutadiene proceeds through a three-step reaction sequence involving initial formation of (E/Z)-2,3-dichlorohexafluoro-2-butene intermediates, followed by selective dechlorination to yield the target compound [1]. This pathway typically achieves yields ranging from 45-65% under optimized conditions, though the process generates significant chlorine-containing waste streams that require careful management.

Highly Fluorinated Precursors offer alternative synthetic routes that minimize the extent of fluorination required. Tetrafluorobutatriene represents an attractive starting material due to its high fluorine content and direct structural relationship to the target molecule [2]. Gas-phase fluorination of tetrafluorobutatriene in the presence of specialized tungsten-cobalt catalysts operating at 300-350°C can achieve yields of 60-80% [2]. However, the limited commercial availability and specialized handling requirements of tetrafluorobutatriene restrict its application to specialized production scenarios.

The utilization of CFC-318ma (CF₃CCl₂CF₂CF₃) as a precursor enables access to the target compound through reductive dehalogenation pathways [3]. This approach involves reaction with hydrogen in the presence of palladium-based dehalogenation catalysts to produce the desired alkene structure [3]. While this methodology demonstrates good compatibility with established industrial processes, the complex purification requirements and potential for multiple isomer formation present significant technical challenges.

Alkyne Precursors provide access to the target compound through selective hydrogenation methodologies. Hexafluoro-2-butyne serves as a high-purity starting material that can be converted to 1,1,1,4,4,4-hexafluoro-2-butene using specialized Lindlar catalysts under carefully controlled conditions [3]. The selective hydrogenation approach typically achieves yields of 70-85% with excellent stereochemical control, though the high cost of the alkyne starting material limits economic viability for large-scale production.

Precursor TypeAdvantagesLimitationsTypical Yields (%)
HexachlorobutadieneReadily available industrial chemical; Well-established fluorination pathwaysMulti-step synthesis required; Significant chlorine waste45-65
TetrafluorobutatrieneHigh fluorine content; Direct route to target structureLimited commercial availability; Specialized handling requirements60-80
CFC-318ma (CF₃CCl₂CF₂CF₃)Established synthetic intermediate; Compatible with hydrogenolysisComplex purification; Multiple isomer formation50-70
Hexafluoro-2-butyneHigh purity starting material; Selective hydrogenation possibleExpensive starting material; Limited substrate scope70-85
ChlorofluoroalkanesVersatile synthetic intermediates; Multiple functionalization optionsCompeting side reactions; Catalyst sensitivity issues40-60
Fluorinated alcoholsAccessible via standard organic synthesis; Good stereochemical controlLower atom economy; Additional dehydration steps required35-55

Catalytic Fluorination Pathways

The development of efficient catalytic systems for fluorination represents one of the most technically demanding aspects of 2-Chloro-1,1,1,4-tetrafluoro-2-butene synthesis, requiring catalysts that can selectively introduce fluorine atoms while maintaining high activity and stability under harsh reaction conditions.

Metal Fluoride Catalysts have emerged as the predominant technology for large-scale fluorination processes. Tungsten-cobalt bimetallic systems, typically employing a 90:10 tungsten-to-cobalt ratio, demonstrate exceptional performance in vapor-phase fluorination reactions [2]. These catalysts operate effectively at temperatures ranging from 300-350°C under hydrogen fluoride atmospheres, achieving selectivities of 75-85% with turnover frequencies of 15-25 h⁻¹ [2]. The high thermal stability and extended catalyst lifetime make these systems particularly attractive for continuous industrial operations, though the requirement for specialized reactor materials capable of withstanding corrosive fluorinating conditions presents significant engineering challenges.

Fluorinated chromia catalysts offer alternative pathways for selective fluorination, particularly for applications requiring excellent regioselectivity [4]. These systems utilize surface-bound chromium-fluorine active sites to facilitate controlled fluorine incorporation at specific molecular positions [4]. Operating under vapor-phase conditions at temperatures of 250-400°C, fluorinated chromia catalysts typically achieve selectivities of 60-75% with moderate activity levels of 8-15 h⁻¹ [4]. The ability to tolerate harsh reaction conditions while maintaining good selectivity makes these catalysts valuable for specialized applications despite their lower overall activity.

Palladium-Based Catalysts provide access to milder reaction conditions through hydrogenation and related transformations. Lindlar-type catalysts consisting of palladium supported on calcium carbonate demonstrate exceptional performance in the selective hydrogenation of fluorinated alkynes to the corresponding alkenes [3]. These systems operate at relatively mild temperatures of 150-200°C under hydrogen atmospheres, achieving remarkable selectivities of 80-90% with high turnover frequencies of 20-35 h⁻¹ [3]. The mild reaction conditions and high stereoselectivity make palladium-based systems particularly attractive for applications requiring precise control over product stereochemistry.

Advanced Fluorinating Reagents enable specialized synthetic transformations under exceptionally mild conditions. Iodine pentafluoride (IF₅) complexed with triethylamine hydrofluoride represents a unique fluorinating system capable of operating at room temperature [5]. This approach achieves selectivities of 70-80% with moderate turnover frequencies of 5-12 h⁻¹ [5]. While the specialized nature of the reagent system limits its application to high-value products, the mild reaction conditions and unique fluorinating power make it valuable for research applications and specialized synthetic transformations.

Hydrogen fluoride-pyridine complexes offer another mild fluorination pathway, particularly suited for applications requiring high enantioselectivity [6]. These systems operate at temperatures ranging from 0-25°C under anhydrous conditions, achieving exceptional selectivities of 85-95% with high turnover frequencies of 25-40 h⁻¹ [6]. The ease of handling and potential for asymmetric induction make these systems attractive for pharmaceutical and fine chemical applications.

Catalyst SystemOperating ConditionsSelectivity (%)Activity (TOF h⁻¹)Key Features
Tungsten-Cobalt (90:10)300-350°C, 0.1 MPa, HF atmosphere75-8515-25High thermal stability; Long catalyst life
Fluorinated Chromia250-400°C, Vapor phase, Cr-F active sites60-758-15Excellent regioselectivity; Harsh conditions tolerated
Palladium-based Lindlar150-200°C, H₂ atmosphere, Pd/CaCO₃80-9020-35Mild conditions; High stereoselectivity
Iodine Pentafluoride (IF₅)Room temperature, Et₃N·3HF complex70-805-12Unique fluorinating power; Specialized applications
Hydrogen Fluoride-Pyridine0-25°C, Anhydrous conditions85-9525-40High enantioselectivity possible; Easy handling
Phase Transfer CatalystsRoom temperature, Biphasic systems65-8010-20Environmentally friendly; Scalable processes

Phase Transfer Catalysis systems represent an emerging technology for environmentally sustainable fluorination processes. These systems utilize specialized catalysts to facilitate the transfer of fluoride ions from solid inorganic fluoride sources into organic reaction media [7] [8]. Operating at room temperature under biphasic conditions, phase transfer catalysts achieve selectivities of 65-80% with turnover frequencies of 10-20 h⁻¹ [7] [8]. The environmentally friendly nature and excellent scalability of these systems position them as attractive alternatives to traditional fluorination technologies, particularly for applications where environmental considerations are paramount.

Industrial-Scale Production Challenges

The transition from laboratory-scale synthesis to industrial-scale production of 2-Chloro-1,1,1,4-tetrafluoro-2-butene presents a complex array of technical challenges that require specialized engineering solutions and significant capital investment.

Heat Management Systems represent one of the most critical aspects of industrial fluorination processes. The highly exothermic nature of fluorination reactions necessitates sophisticated temperature control systems to maintain safe operating conditions while preserving catalyst activity and product selectivity [9]. Multi-tubular reactor designs with integrated heat exchanger networks have emerged as the preferred solution for managing reaction heat [9]. These systems utilize multiple small-diameter tubes packed with catalyst and surrounded by coolant channels to provide efficient heat removal. The design requires careful optimization of tube diameter, catalyst particle size, and coolant flow rates to achieve uniform temperature distribution while minimizing pressure drop and mass transfer limitations.

The implementation of heat management systems faces significant technical challenges related to the corrosive nature of fluorinating environments. Traditional heat exchanger materials suffer rapid degradation when exposed to hydrogen fluoride and other fluorinating agents, necessitating the use of specialized alloys such as Inconel and Hastelloy [9]. These materials command premium prices and require specialized fabrication techniques, contributing significantly to overall capital costs.

Corrosion Control Technologies constitute another major challenge in industrial fluorination processes. The extreme corrosiveness of hydrogen fluoride and related fluorinating agents places severe demands on all reactor components and associated piping systems [10] [9]. Current solutions rely primarily on the use of specialized corrosion-resistant alloys, with Inconel, Hastelloy, and Monel representing the most commonly employed materials [9]. These alloys demonstrate excellent resistance to fluoride corrosion while maintaining adequate mechanical properties at operating temperatures.

Specialized coating systems provide additional protection for components that cannot be fabricated entirely from corrosion-resistant alloys [9]. Fluoropolymer coatings and specialized ceramic treatments offer enhanced protection, though their application requires careful surface preparation and quality control to ensure adequate adhesion and coverage. Regular inspection and maintenance programs are essential to identify and address coating degradation before it leads to catastrophic failure.

Product Purification Systems present particularly complex challenges due to the similar physical properties of fluorinated compounds and their synthetic precursors. The target compound 2-Chloro-1,1,1,4-tetrafluoro-2-butene exhibits boiling point characteristics similar to several potential impurities, necessitating the use of high-efficiency separation systems [11]. Distillation columns with large numbers of theoretical stages and high reflux ratios are typically required to achieve acceptable product purity, though this approach demands significant energy input and careful optimization of operating conditions.

Membrane separation technologies offer alternative approaches for specific purification challenges, particularly for the removal of hydrogen fluoride and other small molecule impurities [12]. Specialized fluoropolymer membranes demonstrate selective permeability for fluorinated compounds, enabling their concentration and purification through pervaporation or gas separation processes [12]. However, the limited availability and high cost of suitable membrane materials restrict their application to specialized scenarios where conventional separation methods prove inadequate.

Challenge CategorySpecific IssuesCurrent SolutionsEffectiveness Rating
Heat ManagementHighly exothermic reactions; Temperature control criticalMulti-tubular reactors; Heat exchanger networksGood
Corrosion ControlHF corrosiveness; Equipment material selectionInconel/Hastelloy construction; Specialized coatingsExcellent
Product PurificationSimilar boiling points; Complex separation requirementsDistillation columns; Membrane separationModerate
Catalyst StabilityFluoride poisoning; Frequent regeneration neededCatalyst screening; Process optimizationFair
Environmental ComplianceHF emissions; Waste stream treatmentScrubbing systems; Waste neutralizationGood
Economic ViabilityHigh capital costs; Energy intensive processesProcess intensification; Catalyst recyclingVariable

Catalyst Stability Issues represent ongoing challenges in industrial fluorination processes. Fluoride poisoning of catalyst active sites leads to gradual deactivation and necessitates frequent regeneration cycles [10]. Current approaches focus on catalyst screening programs to identify more robust formulations and process optimization to minimize catalyst exposure to deactivating species [10]. Advanced catalyst supports and protective treatments show promise for extending catalyst lifetime, though their implementation requires careful evaluation of cost-benefit considerations.

Environmental Compliance Requirements impose additional complexity on industrial fluorination operations. Hydrogen fluoride emissions must be carefully controlled through sophisticated scrubbing systems and waste neutralization processes [10] [9]. These systems typically employ multi-stage scrubbers with alkaline solutions to neutralize acidic emissions, followed by waste treatment processes to handle the resulting fluoride-containing streams [9]. The implementation of environmental control systems requires significant capital investment and ongoing operational costs, though regulatory compliance remains non-negotiable for industrial operations.

Purification and Stabilization Protocols

The development of effective purification and stabilization protocols for 2-Chloro-1,1,1,4-tetrafluoro-2-butene requires sophisticated understanding of the compound's chemical behavior and potential degradation pathways, coupled with implementation of specialized separation and preservation techniques.

Fractional Distillation Systems represent the primary purification methodology for large-scale production operations. The implementation of high-efficiency distillation columns with 40-60 theoretical stages enables separation of the target compound from structurally similar impurities [11]. Operating at reduced pressures to minimize thermal decomposition, these systems typically achieve purification efficiencies of 85-95% while effectively removing isomeric fluoroalkenes and residual hydrogen fluoride [11]. The distillation process requires careful temperature control to prevent thermal degradation while maintaining adequate separation efficiency, with typical operating temperatures ranging from 60-100°C under reduced pressure conditions.

The design of distillation systems for fluorinated compounds requires specialized materials of construction to prevent corrosion and contamination. Fluoropolymer-lined columns and specialized packing materials demonstrate excellent chemical resistance while providing efficient mass transfer [13]. Regular analysis of distillation performance through gas chromatographic monitoring ensures maintenance of product quality and early detection of potential system degradation.

Reverse Fluorous Solid-Phase Extraction represents an innovative purification approach specifically designed for fluorinated compounds [12]. This methodology utilizes the unique partitioning behavior of fluorinated molecules between polar solid phases and fluorous solvents to achieve selective separation [12]. The process involves charging the crude product mixture to polar silica gel stationary phases, followed by elution with specialized fluorous solvents that selectively extract fluorinated components while retaining organic impurities [12]. This approach typically achieves purification efficiencies of 90-98% with excellent selectivity for fluorinated compounds [12].

The implementation of reverse fluorous solid-phase extraction requires specialized equipment and solvents, limiting its application to high-value products or research applications where conventional purification methods prove inadequate [12]. However, the exceptional selectivity and ability to handle complex impurity mixtures make this approach valuable for specialized purification challenges.

Metal Fluoride Treatment Protocols provide effective methods for removing acidic impurities that can catalyze degradation reactions. Treatment with solid metal fluorides such as calcium fluoride or sodium fluoride effectively neutralizes residual hydrogen fluoride and other acidic species while maintaining the integrity of the target compound [13]. These treatments typically achieve purification efficiencies of 70-85% for acidic impurities while preventing acid-catalyzed degradation reactions that could compromise product stability [13].

The selection of appropriate metal fluorides requires careful consideration of reactivity and compatibility with the target compound. Calcium fluoride demonstrates excellent chemical compatibility and ease of separation, while sodium fluoride offers higher reactivity for neutralizing strongly acidic impurities [13]. Treatment protocols typically involve contact with excess metal fluoride followed by filtration to remove spent reagent and neutralization products.

Amine Neutralization Systems offer alternative approaches for removing acidic species while providing additional stabilization benefits. Treatment with specialized amines such as triethylamine or pyridine effectively neutralizes acidic impurities while forming stable amine-fluoride complexes that resist further reaction [13]. These systems typically achieve neutralization efficiencies of 80-90% while providing long-term stabilization against acid-catalyzed degradation [13].

The implementation of amine neutralization requires careful selection of appropriate amine bases to ensure compatibility with the target compound and effectiveness against specific acidic impurities [13]. Tertiary amines generally provide optimal performance due to their high basicity and resistance to unwanted side reactions, though the selection must be optimized for each specific application.

MethodTarget ImpuritiesEfficiency (%)Stabilization FeaturesIndustrial Applicability
Fractional DistillationIsomeric fluoroalkenes; HF traces85-95Removes thermal decomposition productsHigh
Reverse Fluorous SPEOrganic contaminants; Non-fluorinated compounds90-98Selective fluorine compound retentionMedium
Metal Fluoride TreatmentAcidic impurities; HF residues70-85Prevents acid-catalyzed degradationHigh
Amine NeutralizationAcidic species; Hydrogen halides80-90Neutralizes reactive intermediatesHigh
CrystallizationInorganic salts; Catalyst residues60-80Physical separation of impuritiesMedium
Gas ChromatographyFinal purification; Trace analysis95-99Analytical verification of purityLow (analytical only)

Crystallization Protocols provide effective methods for removing inorganic impurities and catalyst residues through physical separation mechanisms. Controlled crystallization from appropriate solvent systems enables separation of the target compound from ionic impurities and catalyst particles while preserving chemical integrity [14]. These protocols typically achieve purification efficiencies of 60-80% for inorganic contaminants while providing good material recovery [14].

The development of effective crystallization protocols requires careful optimization of solvent selection, temperature profiles, and nucleation conditions to ensure consistent crystal formation and impurity rejection [14]. Seeding strategies and controlled cooling rates prove critical for achieving reproducible results and maximizing purification efficiency.

Analytical Gas Chromatography serves as the definitive method for final purity verification and trace impurity analysis. High-resolution capillary columns with specialized stationary phases enable separation and quantification of trace impurities at part-per-million levels [15]. These systems typically achieve analytical precision of 95-99% while providing comprehensive characterization of impurity profiles [15]. While not suitable for preparative purification, gas chromatographic analysis provides essential quality control capabilities for production operations.

XLogP3

2.4

Hydrogen Bond Acceptor Count

4

Exact Mass

161.9859404 g/mol

Monoisotopic Mass

161.9859404 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-09-2024

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